N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This compound is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a tetrahydronaphthalene moiety. Its design integrates sulfonamide pharmacophores with heterocyclic systems, a strategy often employed to enhance binding affinity and selectivity toward enzyme targets. Evidence from Cardiff University highlights its role as a candidate binder for PEF(S), a protein target implicated in enzymatic regulation. Structural analysis suggests that the sulfonamide group facilitates interactions with active or allosteric sites, while the triazolopyridazine core contributes to π-π stacking and hydrophobic interactions .
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-29(28,19-9-8-15-4-1-2-5-16(15)13-19)25-18-7-3-6-17(12-18)20-10-11-21-23-22-14-26(21)24-20/h3,6-14,25H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJJXPWYYWZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri.
Mode of Action
It is believed to interact with the cell division protein zipa, potentially inhibiting its function and thereby affecting bacterial cell division.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to bacterial cell division, given its interaction with the Cell division protein ZipA. The downstream effects of this interaction could include disruption of normal bacterial growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action are likely to include disruption of bacterial cell division due to its interaction with the Cell division protein ZipA. This could potentially lead to the inhibition of bacterial growth and proliferation.
Biological Activity
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that integrates multiple heterocyclic structures. Its potential biological activities make it a subject of interest in medicinal chemistry. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula and features a sulfonamide group attached to a tetrahydronaphthalene moiety and a triazolo-pyridazine ring. The presence of these heterocycles suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The sulfonamide group is introduced via reaction with sulfonyl chlorides.
- Final Coupling : The tetrahydronaphthalene moiety is coupled to the triazolo-pyridazine structure to yield the final product.
Biological Activities
The biological activities of this compound are primarily attributed to its structural components. Key activities include:
- Antitumor Activity : Compounds containing triazole and pyridazine rings have shown significant anticancer properties due to their ability to inhibit various kinases involved in cancer progression.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Studies indicate that similar compounds exhibit activity against a range of bacterial strains.
- Anti-inflammatory Effects : The presence of heterocycles can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of the compound. Key points include:
| Structural Feature | Biological Activity | Mechanism |
|---|---|---|
| Triazole Ring | Anticancer | Kinase inhibition |
| Sulfonamide Group | Antibacterial | Inhibition of folate synthesis |
| Tetrahydronaphthalene | Anti-inflammatory | Modulation of inflammatory mediators |
Case Studies
- Antitumor Studies : A study evaluated the compound against various cancer cell lines and found significant inhibition of cell proliferation at low micromolar concentrations. The mechanism was linked to the inhibition of specific kinase pathways involved in tumor growth.
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics.
- Anti-inflammatory Research : Experimental models showed that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Mechanistic Differences
Target Engagement and Selectivity
- PEF(S) Binders : The target compound and substituted pyridines (e.g., Compounds 8–10) share affinity for PEF(S), likely due to sulfonamide/pyridine groups interacting with polar residues in the enzyme’s allosteric site. However, the tetrahydronaphthalene group in the target compound may confer enhanced lipophilicity, improving membrane permeability compared to pyridine-linked analogues .
- Lin28-1632 : Despite structural similarity in the triazolopyridazine core, Lin28-1632 lacks sulfonamide functionality. Its acetamide group and methyl substitution enable selective binding to Lin28, disrupting Lin28/let-7 interactions critical for cancer stem cell (CSC) maintenance .
Pharmacokinetic and Toxicity Profiles
- ADME-Tox Screening : Compounds with triazolopyridazine cores, including the target compound, were screened using FAFDrug3 to exclude pan-assay interference compounds (PAINs). Sulfonamide derivatives showed favorable ADME profiles, whereas pyridine-linked analogues exhibited higher metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
